![molecular formula C16H22Se B14360902 [(4-tert-Butylcyclohex-1-en-1-yl)selanyl]benzene CAS No. 91414-18-5](/img/structure/B14360902.png)
[(4-tert-Butylcyclohex-1-en-1-yl)selanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-tert-Butylcyclohex-1-en-1-yl)selanyl]benzene is an organoselenium compound characterized by the presence of a selenium atom bonded to a benzene ring and a cyclohexene ring with a tert-butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(4-tert-Butylcyclohex-1-en-1-yl)selanyl]benzene typically involves the reaction of 4-tert-butylcyclohex-1-en-1-yl halide with a selenide source in the presence of a base. Commonly used bases include sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenium compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[(4-tert-Butylcyclohex-1-en-1-yl)selanyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzene ring or the cyclohexene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Reduced selenium compounds.
Substitution: Substituted benzene or cyclohexene derivatives.
Applications De Recherche Scientifique
[(4-tert-Butylcyclohex-1-en-1-yl)selanyl]benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: Investigated for its potential antioxidant properties and its role in redox biology.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of [(4-tert-Butylcyclohex-1-en-1-yl)selanyl]benzene involves its interaction with molecular targets through the selenium atom. The compound can participate in redox reactions, influencing cellular redox balance and modulating the activity of redox-sensitive enzymes and proteins. The molecular pathways involved may include the regulation of oxidative stress and the modulation of signaling pathways related to cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenyl diselenide: Another organoselenium compound with two phenyl groups bonded to selenium.
Selenocystine: A naturally occurring amino acid containing selenium.
Selenomethionine: A selenium-containing analog of the amino acid methionine.
Uniqueness
[(4-tert-Butylcyclohex-1-en-1-yl)selanyl]benzene is unique due to its specific structural features, including the presence of a tert-butyl group and a cyclohexene ring These structural elements confer distinct chemical properties and reactivity compared to other organoselenium compounds
Propriétés
Numéro CAS |
91414-18-5 |
|---|---|
Formule moléculaire |
C16H22Se |
Poids moléculaire |
293.3 g/mol |
Nom IUPAC |
(4-tert-butylcyclohexen-1-yl)selanylbenzene |
InChI |
InChI=1S/C16H22Se/c1-16(2,3)13-9-11-15(12-10-13)17-14-7-5-4-6-8-14/h4-8,11,13H,9-10,12H2,1-3H3 |
Clé InChI |
MCLSLBOJKSGVMY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CCC(=CC1)[Se]C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


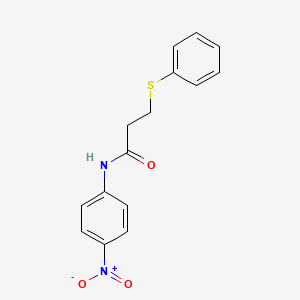
![4-[(3-Hydroxybutan-2-yl)oxy]-4-oxobutanoate](/img/structure/B14360830.png)
![2-{4-[Butyl(3-methylbutyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14360843.png)
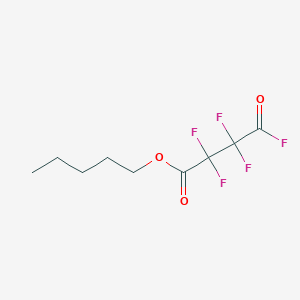
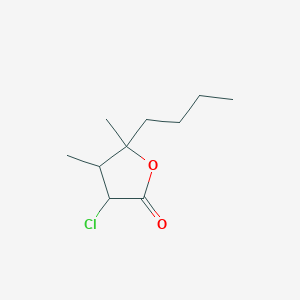
![1-[1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-yl)propan-2-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene](/img/structure/B14360861.png)
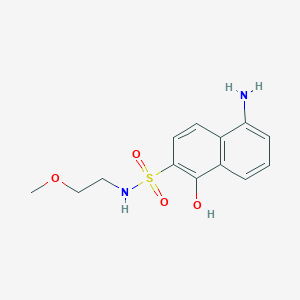
![4-[(6-Phenylpyridazin-3-yl)amino]butanoic acid](/img/structure/B14360866.png)
![Hexahydro-2,6-methanofuro[3,2-b]furan-3-ol](/img/structure/B14360868.png)

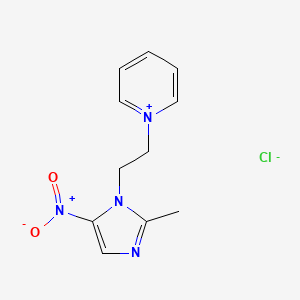

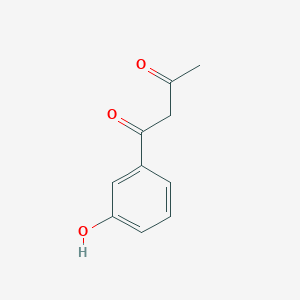
![4-[(Methylsulfanyl)methoxy]butanoic acid](/img/structure/B14360898.png)
